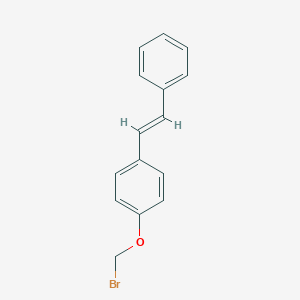
1-(Bromomethoxy)-4-styrylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethoxy)-4-styrylbenzene is an organic compound that features a bromomethoxy group attached to a benzene ring, which is further substituted with a styryl group
Preparation Methods
The synthesis of 1-(Bromomethoxy)-4-styrylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-styrylphenol.
Bromination: The phenol group is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: The brominated intermediate is then treated with methanol in the presence of a base to introduce the methoxy group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Bromomethoxy)-4-styrylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the styryl group can lead to the formation of saturated derivatives.
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide, sodium ethoxide, or amines.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas in the presence of a palladium catalyst.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Bromomethoxy)-4-styrylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethoxy)-4-styrylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethoxy group can participate in hydrogen bonding or other interactions, while the styryl group can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(Bromomethoxy)-4-styrylbenzene can be compared with other similar compounds such as:
1-(Chloromethoxy)-4-styrylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(Methoxymethyl)-4-styrylbenzene: Similar structure but with a methoxymethyl group instead of bromomethoxy.
4-Styrylphenol: Lacks the bromomethoxy group but retains the styryl and phenol functionalities.
Properties
CAS No. |
119421-16-8 |
|---|---|
Molecular Formula |
C15H13BrO |
Molecular Weight |
289.17 g/mol |
IUPAC Name |
1-(bromomethoxy)-4-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H13BrO/c16-12-17-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2/b7-6+ |
InChI Key |
SEPSPORLXWTDGZ-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCBr |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine](/img/structure/B12829580.png)





![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)



![[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12829664.png)



